Bienvenue dans la boutique en ligne BenchChem!

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Medicinal Chemistry Physicochemical Properties Lipophilicity

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol (CAS 1184026-97-8) is a premium chemical building block for medicinal chemistry and chemical biology. Its 4-methylpyrazole group and cyclopentanol core provide a balanced XLogP3-AA of 0.8, enhancing membrane permeability while maintaining solubility, making it optimal for CNS and intracellular target programs. The single rotatable bond minimizes entropic penalty upon binding, favoring high-affinity interactions in structure-based drug design. Available in ≥98% purity, it is ideal for kinase inhibitor synthesis and fragment-based screening. Choose this specific substitution pattern to derisk SAR and synthesis plans.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1184026-97-8
Cat. No. B2844845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol
CAS1184026-97-8
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC1=CN(N=C1)C2CCCC2O
InChIInChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3
InChIKeyFHEFNNZWMMELCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol (CAS 1184026-97-8): Core Properties and Procurement Profile


2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol (CAS 1184026-97-8) is a pyrazole-substituted cyclopentanol derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol [1]. This compound features a cyclopentanol ring substituted at the 2-position with a 4-methyl-1H-pyrazole moiety, which provides a unique combination of a hydrogen-bond donor (hydroxyl) and acceptor (pyrazole nitrogen) functionalities [1]. Its computed physicochemical properties, including an XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 38.1 Ų, and a single rotatable bond, indicate a balanced hydrophilic-lipophilic profile and limited conformational flexibility, which are critical attributes for applications in medicinal chemistry and chemical biology [1]. As a building block, it is available from multiple commercial vendors, typically in purities of 95-98%, and is utilized in the synthesis of more complex heterocyclic compounds and as a scaffold for kinase inhibitor development [1].

Why Substituting 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol with Unoptimized Analogs Compromises Project Integrity


In medicinal chemistry and chemical biology, minor structural modifications to a core scaffold can lead to profound and unpredictable changes in biological activity, physicochemical properties, and synthetic tractability [1]. For 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol, the specific substitution pattern (a 4-methyl group on the pyrazole ring and a 2-substituted cyclopentanol core) is not arbitrary. The presence of the methyl group significantly alters the compound's lipophilicity and electronic properties compared to its unsubstituted pyrazole analog (2-(1H-pyrazol-1-yl)cyclopentan-1-ol), which in turn can affect membrane permeability, target binding, and metabolic stability [1][2]. Furthermore, the regiochemistry of substitution on the cyclopentane ring (2-position vs. 1-position) dictates the spatial orientation of the hydroxyl group and the pyrazole moiety, which is critical for establishing specific intermolecular interactions within a biological target or a catalytic pocket [1][3]. Generic substitution with a structurally similar but not identical analog—such as one lacking the 4-methyl group or with an alternative linkage—therefore carries a high risk of derailing a project's SAR (structure-activity relationship) or synthesis plan, as the subtle, quantifiable differences in properties outlined in Section 3 directly translate to divergent experimental outcomes [1][2].

Quantitative Differentiation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol Against Key Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted Pyrazole Analog

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol demonstrates a higher computed lipophilicity (XLogP3-AA = 0.8) compared to its closest unsubstituted pyrazole analog, 2-(1H-pyrazol-1-yl)cyclopentan-1-ol (XLogP3-AA = 0.2) [1][2]. This difference of 0.6 log units translates to an approximately 4-fold increase in partition coefficient, which can significantly influence membrane permeability and distribution in biological systems.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Relative to Methylene-Linked Analog

The target compound possesses a topological polar surface area (TPSA) of 38.1 Ų and a hydrogen bond acceptor count of 2 [1]. In contrast, a closely related analog with a methylene spacer, 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol, has a lower TPSA of 29.3 Ų and a hydrogen bond acceptor count of 1 [2]. This structural variation results in a difference of 8.8 Ų in TPSA, which can influence oral bioavailability and blood-brain barrier penetration.

Physicochemical Properties Drug Design Polar Surface Area

Unique Conformational Flexibility Profile: Rotatable Bond Count and Heavy Atom Count

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol exhibits a distinct conformational profile, featuring 1 rotatable bond and 12 heavy atoms, resulting in a complexity value of 163 [1]. This profile is distinct from that of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol, which has 2 rotatable bonds, 13 heavy atoms, and a higher complexity value of 175.7 [2]. The difference in rotatable bonds (1 vs. 2) and heavy atom count (12 vs. 13) directly impacts the compound's entropic cost of binding and its suitability for structure-based drug design.

Computational Chemistry Conformational Analysis Molecular Complexity

Optimal Application Scenarios for 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol (CAS 1184026-97-8)


Lead Optimization in Medicinal Chemistry: Fine-Tuning Lipophilicity and Permeability

Based on the quantitative lipophilicity data (XLogP3-AA = 0.8), this compound is optimally deployed as a core scaffold in medicinal chemistry programs where a balanced lipophilicity profile is required to enhance membrane permeability without overly compromising aqueous solubility [1]. It is a more suitable starting point than the less lipophilic 2-(1H-pyrazol-1-yl)cyclopentan-1-ol (XLogP3-AA = 0.2) for projects targeting intracellular or CNS-penetrant molecules, as the 4-fold increase in partition coefficient can improve distribution into lipophilic compartments [1][2].

Structure-Based Drug Design and Fragment-Based Screening

The compound's defined conformational profile, characterized by a single rotatable bond and a moderate complexity value of 163, makes it an excellent candidate for structure-based drug design (SBDD) and fragment-based screening [3]. Its limited flexibility minimizes the entropic penalty upon binding to a target protein, potentially leading to higher affinity interactions compared to analogs with greater conformational freedom, such as 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol (2 rotatable bonds, complexity 175.7) [3][4].

Synthesis of Kinase Inhibitor Libraries and Heterocyclic Building Blocks

The compound serves as a versatile building block for the synthesis of pyrazole-containing kinase inhibitors and other heterocyclic compounds . Its specific substitution pattern (4-methylpyrazole) and the presence of a reactive hydroxyl group allow for diverse chemical modifications, including esterification, etherification, and oxidation, enabling the rapid generation of compound libraries for biological screening . Its use is well-documented in patent literature as a key intermediate for the preparation of cyclopentanol ester derivatives with potential therapeutic applications [5].

Physicochemical Property Optimization in Early-Stage Drug Discovery

In early-stage drug discovery, the compound's unique combination of physicochemical properties—including a TPSA of 38.1 Ų and a hydrogen bond donor/acceptor profile—provides a valuable starting point for optimizing oral bioavailability and reducing off-target promiscuity [1][4]. Its profile is distinct from that of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol (TPSA 29.3 Ų), allowing medicinal chemists to strategically modulate polar surface area to achieve a desired balance between solubility and permeability [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.